BenchChemオンラインストアへようこそ!

N-(4-bromo-3-methylphenyl)acrylamide

Organic synthesis building block procurement quality assurance

Deploy this 4-bromo-3-methylphenyl acrylamide as a high-purity (≥98%) building block to unlock palladium-catalyzed diversification. The para-bromine handle enables Suzuki-Miyaura library synthesis (60–85% typical yield), while the meta-methyl substituent provides distinct steric and electronic tuning unavailable in non-brominated or regioisomeric analogs. Ideal for SAR-driven discovery and polymer post-modification. Supported by batch-specific NMR, HPLC, and GC documentation.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B5846880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)acrylamide
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C=C)Br
InChIInChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13)
InChIKeyHZNXQCIUZMCRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-methylphenyl)acrylamide (CAS 428854-06-2): A Brominated Acrylamide Building Block for Cross-Coupling-Enabled Drug Discovery and Polymer Chemistry


N-(4-Bromo-3-methylphenyl)acrylamide (CAS 428854-06-2) is a monosubstituted acrylamide derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol . It belongs to the class of N-aryl acrylamides and features a bromine atom at the para position and a methyl group at the meta position of the phenyl ring, a substitution pattern that confers distinct electronic and steric properties relative to non-brominated or differently substituted analogs [1]. The compound is commercially available from specialty chemical suppliers at standardized purity (≥98%) with batch-level analytical documentation including NMR, HPLC, and GC .

Why N-(4-Bromo-3-methylphenyl)acrylamide Cannot Be Replaced by Generic N-Aryl Acrylamide Analogs: Positional and Electronic Determinants of Reactivity


N-(4-Bromo-3-methylphenyl)acrylamide occupies a unique chemical space among N-aryl acrylamides that cannot be replicated by simple substitution with N-(4-bromophenyl)acrylamide (lacks the 3-methyl group), N-(3-methylphenyl)acrylamide (lacks the bromine coupling handle), or regioisomeric analogs such as N-(4-bromo-2-methylphenyl)acrylamide (altered steric environment). The 4-bromo substituent serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, enabling rapid library generation of arylated derivatives in 60–85% isolated yields, as validated using the directly analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold [1]. The 3-methyl group introduces a steric and electronic perturbation (Hammett σₘ = −0.07) that modulates the reactivity of the acrylamide moiety relative to non-methylated analogs. Furthermore, the bromine atom in acrylamide derivatives can participate in halogen bonding (C–Br···N) interactions that influence solid-state packing and molecular recognition, a property absent in non-halogenated congeners [2]. These cumulative structural features mean that substituting this compound with a generic N-aryl acrylamide would eliminate the bromine-mediated synthetic versatility and alter the physicochemical profile in ways that cannot be predicted a priori.

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)acrylamide: Comparator-Based Data for Procurement Decision Support


Supplier-Validated Purity of N-(4-Bromo-3-methylphenyl)acrylamide vs. Typical Research-Grade N-Aryl Acrylamides

N-(4-Bromo-3-methylphenyl)acrylamide is supplied by Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of documented purity exceeds the typical 95% purity common for many research-grade N-aryl acrylamide analogs available through general chemical marketplaces, where analytical certification may be incomplete or absent .

Organic synthesis building block procurement quality assurance

Suzuki-Miyaura Cross-Coupling Yields: 4-Bromo-3-methylphenyl Moiety vs. Non-Halogenated Analogs

The 4-bromo-3-methylphenyl moiety, as demonstrated on the directly analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold, undergoes palladium-catalyzed Suzuki-Miyaura coupling with various aryl boronic acids to generate derivatized products in 60–85% isolated yields [1]. The parent carboxamide intermediate (compound 3) was itself obtained in 83% yield via DCC/DMAP-mediated coupling of 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid [1]. Non-halogenated N-aryl acrylamides such as N-(3-methylphenyl)acrylamide cannot participate in this transformation, fundamentally limiting their utility as diversification platforms .

Cross-coupling chemistry library synthesis medicinal chemistry

Antibacterial SAR: Biological Activity of 4-Bromo-3-methylphenyl-Derived Compounds Against XDR S. Typhi vs. Clinical Antibiotics

The 4-bromo-3-methylphenyl-containing compound 5d synthesized by Khan et al. (2024) demonstrated the strongest antibacterial activity in its series against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with an MIC of 6.25 mg/mL and MBC of 12.5 mg/mL, outperforming close structural analogs 5a (MIC 50 mg/mL), 5b (MIC 25 mg/mL), and 5c (MIC 12.5 mg/mL) [1]. The same compound 5d also exhibited competitive alkaline phosphatase inhibition with an IC₅₀ of 1.469 ± 0.02 µM, and molecular docking revealed a binding energy of ΔG = −7.5648 kCal/mole against the human placental alkaline phosphatase target, surpassing the binding energy of the reference drug ciprofloxacin (ΔG = −5.61799 kCal/mole) against DNA gyrase [1].

Antibacterial drug-resistant pathogens alkaline phosphatase inhibition

Halogen Bonding Capacity: Brominated vs. Non-Halogenated Acrylamide Derivatives in Crystal Engineering

The bromine atom in acrylamide derivatives participates in C–Br···N halogen bond interactions that influence crystal packing, molecular conformation, and electrostatic potential distribution, as characterized by experimental charge density analysis on biologically active acrylamide derivatives including WP1066 and its analogs [1]. These halogen bonding interactions, while individually weak, contribute meaningfully to the overall supramolecular architecture [1]. Non-halogenated N-aryl acrylamides (e.g., N-(3-methylphenyl)acrylamide) lack this interaction motif entirely, which can result in substantially different crystallization behavior, solid-state stability, and potentially altered dissolution profiles .

Crystal engineering halogen bonding solid-state chemistry

Acrylamide Scaffold as a Privileged Pharmacophore: Class-Level Validation in Antibacterial FabI Inhibition

The acrylamide pharmacophore has been extensively validated as a scaffold for FabI (enoyl-ACP reductase) inhibitors, a clinically relevant antibacterial target in the bacterial fatty acid biosynthesis pathway [1]. A representative acrylamide derivative (compound 27) demonstrated S. aureus FabI inhibition with an IC₅₀ of 0.14 µM and antibacterial activity against MSSA (MIC 0.06 µg/mL), MRSA (MIC 0.06 µg/mL), and MRSE (MIC 0.5 µg/mL), with in vivo efficacy (ED₅₀ 0.90 mg/kg) in a murine systemic infection model [1]. This class-level evidence establishes the acrylamide core as a productive starting point for antibacterial drug discovery. N-(4-Bromo-3-methylphenyl)acrylamide, by virtue of its acrylamide core combined with a bromine handle for further SAR exploration, is positioned to participate in this validated target space, unlike building blocks that lack either the acrylamide moiety or a synthetic diversification handle [2].

FabI inhibitor antibacterial enoyl-ACP reductase

Positional Isomer Differentiation: 4-Bromo-3-methyl vs. 4-Bromo-2-methyl Substitution Pattern in Downstream Biological Activity

The position of the methyl substituent relative to the bromine and acrylamide groups significantly affects the electronic and steric profile of the N-aryl acrylamide. In the 4-bromo-3-methylphenyl isomer, the methyl group (meta to the acrylamide nitrogen) exerts primarily an inductive electron-donating effect (Hammett σₘ = −0.07), whereas in the 4-bromo-2-methylphenyl regioisomer, the methyl group is ortho to the acrylamide nitrogen, introducing steric hindrance that can restrict conformational freedom around the N-aryl bond and potentially reduce binding affinity to planar biological targets [1]. The 4-bromo-3-methyl substitution pattern was explicitly selected in the Khan et al. (2024) study for the synthesis of bioactive pyrazine carboxamides, yielding compounds with measurable antibacterial and enzyme-inhibitory activity, validating this specific regiochemistry for medicinal chemistry applications [2].

Structure-activity relationship positional isomerism regiochemistry

Priority Application Scenarios for N-(4-Bromo-3-methylphenyl)acrylamide Informed by Quantitative Differentiation Evidence


Scaffold Diversification via Suzuki-Miyaura Cross-Coupling for Antibacterial SAR Campaigns

N-(4-Bromo-3-methylphenyl)acrylamide is optimally deployed as a starting scaffold in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate focused libraries of arylated acrylamide derivatives. As demonstrated by Khan et al. (2024), the analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold underwent coupling with diverse aryl boronic acids to yield derivatives in 60–85% yield, with the most potent derivative (5d) achieving an MIC of 6.25 mg/mL against clinically isolated XDR S. Typhi [1]. This application scenario leverages the bromine handle for rapid SAR expansion around the acrylamide core, targeting FabI or other bacterial enzyme targets, and is directly enabled by the documented 98% purity and batch QC of the commercially supplied compound .

Halogen-Bonding-Enabled Crystal Engineering and Solid-State Property Optimization

The bromine atom in N-(4-bromo-3-methylphenyl)acrylamide can serve as a halogen bond donor (C–Br···N acceptor), as established by experimental charge density studies on structurally related brominated acrylamide derivatives [1]. This property is relevant for crystal engineering applications where predictable solid-state packing, polymorph control, or co-crystal design is required. Researchers can exploit this interaction to fine-tune crystallization behavior, dissolution rates, or solid-state stability, a capability not available with non-halogenated N-aryl acrylamide analogs. The 3-methyl group further modulates crystal packing by introducing steric bulk adjacent to the bromine, potentially influencing the geometry of halogen bond interactions.

Functional Monomer for Bromine-Containing Specialty Polymers with Post-Polymerization Modification Potential

The acrylamide moiety in N-(4-bromo-3-methylphenyl)acrylamide enables radical polymerization to generate polyacrylamide-based materials, while the pendant 4-bromophenyl group provides a post-polymerization modification handle via cross-coupling or nucleophilic aromatic substitution chemistry [1]. This dual functionality is analogous to the strategy demonstrated for N-[2-(4-bromophenyl)ethyl]acrylamide (BPEA), where the bromine handle enabled Suzuki coupling on pre-formed polymers . Compared to non-halogenated N-aryl acrylamide monomers, the brominated version enables access to functionalized polymer libraries from a single polymer precursor, reducing the synthetic burden for materials discovery.

Alkaline Phosphatase Inhibitor Hit-to-Lead Optimization Starting from the 4-Bromo-3-methylphenyl Pharmacophore

The 4-bromo-3-methylphenyl moiety, when incorporated into a pyrazine-2-carboxamide framework (compound 5d), produced a competitive alkaline phosphatase inhibitor with an IC₅₀ of 1.469 ± 0.02 µM and a binding energy of ΔG = −7.5648 kCal/mole, outperforming the reference drug ciprofloxacin in silico [1]. N-(4-Bromo-3-methylphenyl)acrylamide can serve as the synthetic precursor to analogous carboxamide or acrylamide-based ALP inhibitors, with the bromine atom enabling further structural elaboration to improve potency and selectivity. This scenario is particularly relevant for programs targeting alkaline phosphatase-related pathologies, where the validated scaffold provides a starting point with established synthetic tractability.

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.